molecular formula C11H8BrN3O3 B596016 2-(2-amino-5-bromo-1,6-dihydro-6-oxo-4-pyrimidinyl)Benzoic acid CAS No. 1263283-37-9

2-(2-amino-5-bromo-1,6-dihydro-6-oxo-4-pyrimidinyl)Benzoic acid

Cat. No. B596016
CAS RN: 1263283-37-9
M. Wt: 310.107
InChI Key: WIBRLLPFGIXEON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(2-amino-5-bromo-1,6-dihydro-6-oxo-4-pyrimidinyl)Benzoic acid” has a molecular formula of C11H8BrN3O3 and a molecular weight of 310.1 . It is a derivative of pyrimidine, a basic aromatic ring present in many important biomolecules .


Molecular Structure Analysis

The molecular structure of this compound includes a benzoic acid group attached to a pyrimidine ring, which is further substituted with an amino group and a bromo group . The exact 3D structure can be computed for further analysis .


Physical And Chemical Properties Analysis

The compound has a density of 1.89 . Other physical and chemical properties such as boiling point, melting point, and flash point could be determined through further experimental analysis .

Future Directions

The future research directions for this compound could involve exploring its potential biological activities and therapeutic applications, given the known activities of similar pyrimidine derivatives . Additionally, more detailed studies on its physical and chemical properties could provide valuable insights for its potential uses in various fields.

properties

IUPAC Name

2-(2-amino-5-bromo-6-oxo-1H-pyrimidin-4-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN3O3/c12-7-8(14-11(13)15-9(7)16)5-3-1-2-4-6(5)10(17)18/h1-4H,(H,17,18)(H3,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIBRLLPFGIXEON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C(=O)NC(=N2)N)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.